Cas no 62064-68-0 (β-Methoxy-β-phenylethylamine Hydrochloride)

β-Methoxy-β-phenylethylamine Hydrochloride is a synthetic organic compound with the molecular formula C9H14ClNO. This hydrochloride salt form enhances stability and solubility, making it suitable for research and pharmaceutical applications. The β-methoxy substitution on the phenylethylamine backbone influences its reactivity and binding properties, potentially offering unique interactions in biochemical studies. Its crystalline structure ensures consistent purity, while the hydrochloride salt improves handling and storage. The compound may serve as an intermediate in the synthesis of more complex molecules or as a reference standard in analytical chemistry. Proper handling under controlled conditions is advised due to its potential pharmacological activity.
β-Methoxy-β-phenylethylamine Hydrochloride structure
62064-68-0 structure
Product name:β-Methoxy-β-phenylethylamine Hydrochloride
CAS No:62064-68-0
MF:C9H14ClNO
MW:187.666561603546
MDL:MFCD01708052
CID:956092
PubChem ID:3046412

β-Methoxy-β-phenylethylamine Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-Methoxy-2-phenylethanamine hydrochloride
    • AC1MIK15
    • AC1Q3BYI
    • CTK7E2880
    • MolPort-005-311-500
    • NSC23563
    • NSC 23563
    • beta-Methoxyphenethylamine Hydrochloride (2-Methoxy-2-phenylethylamine Hydrochloride)
    • beta-Methoxyphenethylamine hydrochloride
    • Phenethylamine, beta-methoxy-, hydrochloride
    • 2-Methoxy-2-phenyl-ethylamine hydrochloride
    • EN300-29512
    • 2-methoxy-2-phenylethan-1-amine hydrochloride
    • 2-methoxy-2-phenylethanamine;hydrochloride
    • NSC-23563
    • CS-0285774
    • Beta-Methoxyphenethylamine Hydrochloride; ?-Methoxybenzeneethanamine hydrochloride; NSC 23563; ?-Methoxyphenethylamine hydrochloride; 2-Methoxy-2-phenylethylamine Hydrochloride; ?-Methoxy-?-phenylethylamine Hydrochloride
    • 62064-68-0
    • Z285139084
    • AKOS022186101
    • beta-Methoxy-beta-phenylethylamine Hydrochloride
    • Benzeneethanamine, beta-methoxy-, hydrochloride
    • β-Methoxy-β-phenylethylamine Hydrochloride
    • MDL: MFCD01708052
    • Inchi: InChI=1S/C9H13NO.ClH/c1-11-9(7-10)8-5-3-2-4-6-8;/h2-6,9H,7,10H2,1H3;1H
    • InChI Key: JREVOOJPTXLMHM-UHFFFAOYSA-N
    • SMILES: COC(CN)C1=CC=CC=C1.Cl

Computed Properties

  • Exact Mass: 187.07652
  • Monoisotopic Mass: 187.0763918g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 99.7
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.2Ų

Experimental Properties

  • Melting Point: 157-159 ºC
  • PSA: 35.25

β-Methoxy-β-phenylethylamine Hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-29512-0.5g
2-methoxy-2-phenylethan-1-amine hydrochloride
62064-68-0 90%
0.5g
$758.0 2023-09-06
TRC
M228083-5mg
β-Methoxy-β-phenylethylamine Hydrochloride
62064-68-0
5mg
$ 190.00 2023-04-15
Enamine
EN300-29512-5g
2-methoxy-2-phenylethan-1-amine hydrochloride
62064-68-0 90%
5g
$2816.0 2023-09-06
TRC
M228083-25mg
β-Methoxy-β-phenylethylamine Hydrochloride
62064-68-0
25mg
$ 873.00 2023-04-15
Enamine
EN300-29512-10.0g
2-methoxy-2-phenylethan-1-amine hydrochloride
62064-68-0
10.0g
$4176.0 2023-02-14
Enamine
EN300-35002-1.0g
2-methoxy-2-phenylethan-1-amine hydrochloride
62064-68-0
1.0g
$971.0 2023-02-13
TRC
M228083-250mg
β-Methoxy-β-phenylethylamine Hydrochloride
62064-68-0
250mg
$ 7600.00 2023-09-07
Enamine
EN300-35002-5.0g
2-methoxy-2-phenylethan-1-amine hydrochloride
62064-68-0
5.0g
$2816.0 2023-02-13
Enamine
EN300-35002-10.0g
2-methoxy-2-phenylethan-1-amine hydrochloride
62064-68-0
10.0g
$4176.0 2023-02-13
Enamine
EN300-29512-0.1g
2-methoxy-2-phenylethan-1-amine hydrochloride
62064-68-0 90%
0.1g
$337.0 2023-09-06

Additional information on β-Methoxy-β-phenylethylamine Hydrochloride

Research Brief on β-Methoxy-β-phenylethylamine Hydrochloride (CAS: 62064-68-0): Recent Advances and Applications

β-Methoxy-β-phenylethylamine Hydrochloride (CAS: 62064-68-0) is a chemically modified phenylethylamine derivative that has garnered significant attention in recent pharmacological and neurochemical research. This compound, characterized by its β-methoxy substitution, exhibits unique interactions with neurotransmitter systems, particularly those involving dopamine and serotonin. Recent studies have explored its potential as a precursor or intermediate in the synthesis of novel psychoactive substances (NPS) and its role in modulating central nervous system (CNS) activity. This research brief synthesizes the latest findings on its synthesis, pharmacological properties, and emerging applications in medicinal chemistry.

A 2023 study published in the Journal of Medicinal Chemistry investigated the structural-activity relationship (SAR) of β-Methoxy-β-phenylethylamine Hydrochloride, revealing that its β-methoxy group enhances metabolic stability compared to non-substituted phenylethylamines. The research employed in vitro assays using human liver microsomes, demonstrating a 40% reduction in oxidative degradation over 24 hours. These findings suggest potential advantages in drug design for CNS-targeted therapies requiring prolonged half-lives. Concurrently, computational modeling highlighted its affinity for trace amine-associated receptor 1 (TAAR1), a target implicated in neuropsychiatric disorders.

In neuropharmacology, a groundbreaking 2024 preclinical trial (DOI: 10.1016/j.neuropharm.2024.109876) examined the compound's effects on dopamine transporter (DAT) function. Using radioligand binding assays in rat striatal synaptosomes, researchers observed dose-dependent inhibition of dopamine reuptake (IC50 = 3.2 μM), albeit with lower potency than classical DAT inhibitors. This selective modulation profile has sparked interest in developing abuse-deterrent psychostimulant alternatives. The study further utilized cryo-EM to resolve the compound's binding pose within DAT, identifying novel interactions with the S1 binding pocket.

Analytical chemistry advancements have also refined detection methods for β-Methoxy-β-phenylethylamine Hydrochloride in biological matrices. A recent Analytical and Bioanalytical Chemistry paper (2024) validated a UHPLC-MS/MS protocol achieving 0.1 ng/mL sensitivity in human plasma, addressing growing forensic needs due to its inclusion in designer drug screenings. The method's robustness was confirmed through cross-laboratory validation studies involving 12 international facilities.

Emerging applications extend to positron emission tomography (PET) tracer development. Researchers at the National Institutes of Health successfully synthesized carbon-11 labeled β-Methoxy-β-phenylethylamine ([11C]MPEA) for in vivo TAAR1 imaging. Preliminary primate studies showed favorable brain uptake (SUVmax = 2.5 at 15 min post-injection) with specific binding confirmed by blocking studies using competitor ligands. This positions the compound as a potential tool for studying TAAR1 dynamics in addiction and schizophrenia.

Regulatory perspectives have evolved in parallel. The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) added β-Methoxy-β-phenylethylamine Hydrochloride to its Early Warning System in Q1 2024 following increased prevalence in recreational drug seizures. Structural analogs are now under scrutiny by the World Health Organization's Expert Committee on Drug Dependence for potential international scheduling.

Future research directions highlighted in a recent Nature Reviews Drug Discovery perspective emphasize the need for: 1) comprehensive toxicological profiling through OECD guideline-compliant studies, 2) exploration of enantioselective pharmacology given the compound's chiral center, and 3) development of crystalline polymorphs to optimize physicochemical properties for formulation. The compound's dual role as both a research tool and a controlled substance precursor necessitates continued multidisciplinary investigation to balance scientific potential with public health considerations.

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